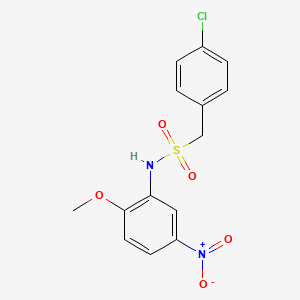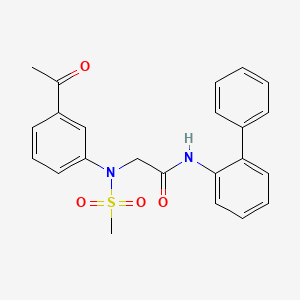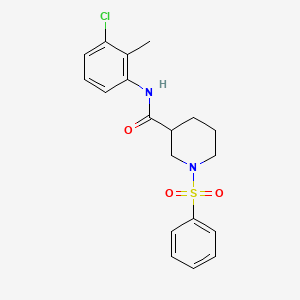
1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide
Overview
Description
1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide, also known as TNP-470, is a synthetic analog of fumagillin, a natural antibiotic produced by Aspergillus fumigatus. TNP-470 has been extensively studied for its anti-angiogenic properties, which make it a potential candidate for cancer treatment.
Mechanism of Action
1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide inhibits angiogenesis by blocking the activity of endothelial cell growth factor receptors. Endothelial cells are the cells that line the walls of blood vessels and are responsible for the growth and proliferation of blood vessels. 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide binds to the receptor and prevents the activation of downstream signaling pathways that are necessary for the growth and proliferation of endothelial cells. This results in the inhibition of angiogenesis and the suppression of tumor growth.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects. It inhibits the growth and proliferation of endothelial cells, which leads to the suppression of angiogenesis. 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide also induces apoptosis, or programmed cell death, in tumor cells. Additionally, 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide has been shown to inhibit the expression of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This can result in the suppression of tumor invasion and metastasis.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide has several advantages as a research tool. It is a potent inhibitor of angiogenesis and has been shown to be effective in a wide range of animal models. 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide is also relatively stable and has a long half-life in vivo. However, 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide has some limitations as a research tool. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide can have toxic effects on normal tissues, which can limit its therapeutic potential.
Future Directions
There are several future directions for the research on 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide. One potential direction is to explore the use of 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide in combination with other anti-cancer drugs. Combination therapy is often more effective than single-agent therapy, and 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide may have synergistic effects with other drugs. Another potential direction is to develop more water-soluble analogs of 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide, which would make it easier to administer in vivo. Finally, future research could focus on identifying biomarkers that can predict the response to 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide, which would help to identify patients who are most likely to benefit from treatment.
Scientific Research Applications
1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide has been studied extensively for its anti-angiogenic properties. Angiogenesis is the process of forming new blood vessels, which is essential for tumor growth and metastasis. 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide inhibits angiogenesis by blocking the activity of endothelial cell growth factor receptors, which are responsible for the growth and proliferation of blood vessels. 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide has been shown to inhibit the growth of a wide range of tumors in animal models, including breast, lung, colon, and prostate cancer.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5S/c1-22-14-7-6-12(17(18)19)8-13(14)16-23(20,21)9-10-2-4-11(15)5-3-10/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHWDLIPUAUEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-5-ethoxy-4-[(2-iodobenzyl)oxy]benzaldehyde](/img/structure/B4189948.png)
![4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]butanamide](/img/structure/B4189964.png)
![2-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4189971.png)
![4-(5-{4-[5-(4-chlorophenyl)-2-furoyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4189979.png)
![N-(4-ethoxyphenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide](/img/structure/B4189984.png)

![ethyl 4-amino-2-({2-[(4-iodophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4189992.png)

![N-butyl-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4189999.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4190005.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)propanamide](/img/structure/B4190011.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4190018.png)
![1-(2,5-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4190026.png)